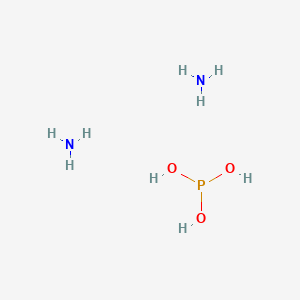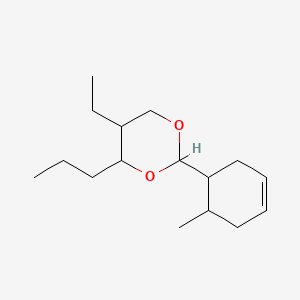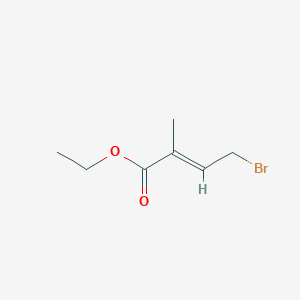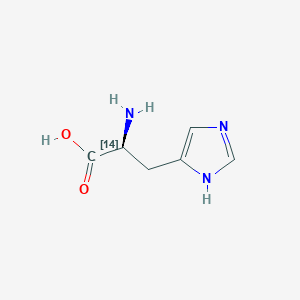
Bis(Propylthio)Methyl Benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(Propylthio)Methyl Benzene: is an organic compound with the molecular formula C13H20S2 It consists of a benzene ring substituted with two propylthio groups and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(Propylthio)Methyl Benzene typically involves the reaction of benzene with propylthiol and methylating agents under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with propylthiol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(Propylthio)Methyl Benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the thioether groups to thiols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Nitro-substituted derivatives
Applications De Recherche Scientifique
Chemistry: Bis(Propylthio)Methyl Benzene is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of thioether-containing compounds with biological macromolecules. Its derivatives may also exhibit biological activity, making it a potential candidate for drug discovery.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, sulfoxides and sulfones derived from this compound could be explored for their antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Bis(Propylthio)Methyl Benzene and its derivatives depends on the specific chemical reactions they undergo. For example, in oxidation reactions, the thioether groups are converted to sulfoxides or sulfones, which can interact with biological targets through different pathways. The molecular targets and pathways involved in these interactions are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Bis(Methylthio)Benzene: Similar structure but with methylthio groups instead of propylthio groups.
Bis(Ethylthio)Benzene: Similar structure but with ethylthio groups instead of propylthio groups.
Bis(Butylthio)Benzene: Similar structure but with butylthio groups instead of propylthio groups.
Uniqueness: Bis(Propylthio)Methyl Benzene is unique due to the presence of propylthio groups, which impart distinct chemical properties compared to its analogs. The length of the propyl chain can influence the compound’s reactivity, solubility, and interactions with other molecules.
Propriétés
Formule moléculaire |
C13H20S2 |
|---|---|
Poids moléculaire |
240.4 g/mol |
Nom IUPAC |
1-methyl-2,3-bis(propylsulfanyl)benzene |
InChI |
InChI=1S/C13H20S2/c1-4-9-14-12-8-6-7-11(3)13(12)15-10-5-2/h6-8H,4-5,9-10H2,1-3H3 |
Clé InChI |
VGWXPAQFJOSIAL-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=CC=CC(=C1SCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Deoxy-D-[6-13C]glucose](/img/structure/B13805315.png)
![1H-[1,3]Diazepino[1,2-A][1,3]diazepine](/img/structure/B13805323.png)

![7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13805332.png)
![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)
![N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide](/img/structure/B13805347.png)





![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)

